Cyclo(Phe-Hpro)

Übersicht

Beschreibung

Cyclo(Phe-Hpro), also known as Cyclo(Phenylalanine-Hydroxyproline), is a cyclic dipeptide. Cyclic dipeptides, also known as diketopiperazines, are relatively simple compounds formed by the cyclization of peptide bonds between two amino acids. These molecules are commonly found in nature and are synthesized mostly by microorganisms. Cyclo(Phe-Hpro) is known for its stability and unique biological activities, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclo(Phe-Hpro) can be synthesized through the cyclization of phenylalanine and hydroxyproline. The synthesis typically involves the following steps:

Activation of Carboxyl Group: The carboxyl group of phenylalanine is activated using reagents like carbodiimides (e.g., DCC - dicyclohexylcarbodiimide).

Coupling Reaction: The activated phenylalanine is then coupled with hydroxyproline in the presence of a base (e.g., triethylamine) to form a dipeptide.

Cyclization: The dipeptide undergoes cyclization under acidic or basic conditions to form the cyclic dipeptide, Cyclo(Phe-Hpro).

Industrial Production Methods

Industrial production of Cyclo(Phe-Hpro) often involves fermentation processes using microorganisms that naturally produce cyclic dipeptides. Genetic engineering techniques can be employed to enhance the yield and efficiency of production. The fermentation broth is then subjected to purification processes such as chromatography to isolate and purify Cyclo(Phe-Hpro).

Analyse Chemischer Reaktionen

Types of Reactions

Cyclo(Phe-Hpro) can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in hydroxyproline can be oxidized to form a ketone.

Reduction: The cyclic dipeptide can be reduced to form a linear dipeptide.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a linear dipeptide.

Substitution: Formation of a chlorinated cyclic dipeptide.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Mitigation of Aluminum Toxicity

Recent studies have highlighted the potential of cyclo(Phe-Hpro) in agricultural settings, particularly in alleviating aluminum toxicity in crops. A notable study demonstrated that this cyclic dipeptide significantly improved root growth in wheat under aluminum stress conditions. The application of cyclo(Phe-Hpro) resulted in:

- Decreased aluminum accumulation : The compound reduced aluminum levels in root tissues.

- Reduced oxidative stress : Cyclo(Phe-Hpro) decreased reactive oxygen species (ROS) levels by 19.1% to 42.8%, protecting the plasma membrane from oxidative damage.

- Enhanced antioxidant capacity : The dipeptide increased non-enzymatic antioxidant activities, improving the overall health of wheat roots under stress conditions .

This research suggests that cyclo(Phe-Hpro) could be a valuable tool for sustainable agriculture, particularly in acidic soils where aluminum toxicity is prevalent.

Pharmacological Applications

Anticancer Properties

Cyclo(Phe-Hpro) and its analogs have shown promise in cancer research. A study focusing on cyclic tetrapeptides demonstrated that certain derivatives exhibited cytotoxic effects against melanoma cells. The findings indicated:

- Higher efficacy compared to linear counterparts : Cyclic peptides displayed better biological activity than their linear forms.

- Potential for drug development : The structural insights gained from these studies are crucial for rational drug design, with implications for creating more effective anticancer agents .

Immunological Applications

Immunosuppressive Properties

Cyclo(Phe-Hpro) has been investigated for its immunosuppressive effects, particularly in modulating immune responses. Research has shown that specific stereochemical variants of cyclo(Phe-Hpro) can inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs). Key findings include:

- Inhibition of TNF-α production : Some variants significantly reduced lipopolysaccharide-induced TNF-α production, indicating potential anti-inflammatory properties.

- Non-toxic profile : The peptides were found to be non-toxic to human cells, making them suitable candidates for therapeutic applications .

Mechanistic Insights

Understanding the mechanisms through which cyclo(Phe-Hpro) exerts its effects is critical for its application in various fields.

Structural Analysis

The crystal structure of cyclo(Phe-Hpro) analogs has been elucidated, providing insights into their pharmacokinetic profiles and interactions at the molecular level. This structural information is vital for:

- Identifying binding sites : Knowledge of molecular shapes and interaction patterns aids in the design of more effective drugs.

- Predicting biological activity : In silico models can help forecast the pharmacological properties of new compounds based on their structural characteristics .

Bioinformatics Approaches

Recent advancements in bioinformatics have facilitated the exploration of cyclo(Phe-Hpro)'s properties through machine learning and artificial intelligence tools. These approaches enable researchers to:

Wirkmechanismus

The mechanism of action of Cyclo(Phe-Hpro) involves its interaction with specific molecular targets and pathways. It can influence the spatial arrangement of amino acid residues, thereby affecting the structure and function of peptides and proteins. Cyclo(Phe-Hpro) can also modulate cell signaling pathways, leading to various biological effects such as inhibition of biofilm formation and modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Cyclo(Phe-Hpro) can be compared with other cyclic dipeptides such as Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro). These compounds share similar structural features but differ in their biological activities and applications:

Cyclo(Phe-Pro): Known for its role as a signaling molecule and virulence factor in certain bacteria.

Cyclo(Leu-Pro): Exhibits antifungal and antibacterial properties.

Cyclo(Val-Pro): Studied for its potential anticancer effects.

Cyclo(Phe-Hpro) is unique due to the presence of the hydroxyproline residue, which imparts distinct chemical and biological properties compared to other cyclic dipeptides.

Biologische Aktivität

Cyclo(Phe-Hpro) is a cyclic dipeptide that has garnered attention for its potential biological activities, particularly in the fields of immunology and oncology. This article delves into the compound's biological activity, supported by various studies and findings.

Overview of Cyclo(Phe-Hpro)

Cyclo(Phe-Hpro) is a cyclic form of the dipeptide composed of phenylalanine (Phe) and hydroxyproline (Hpro). Its structure allows for unique interactions within biological systems, influencing various physiological processes.

1. Antimicrobial Properties

Cyclo(Phe-Hpro) has been shown to exhibit antimicrobial activity against certain pathogens. Specifically, it inhibits the growth of Vibrio vulnificus, a bacterium associated with severe infections, while showing no significant effect on Pseudomonas aeruginosa, which is known for its resistance in clinical settings . This selective inhibition suggests potential applications in treating infections caused by Vibrio species.

2. Anti-Cancer Activity

Research indicates that Cyclo(Phe-Hpro) can inhibit cancer cell growth and induce apoptosis in colon cancer cells (HT-29). The mechanism involves downregulating key pathways associated with cell proliferation and survival, thus making it a candidate for further investigation in cancer therapeutics .

3. Immunomodulatory Effects

The compound has demonstrated immunosuppressive properties, particularly in modulating the immune response. In vitro studies revealed that Cyclo(Phe-Hpro) inhibited the proliferation of human peripheral blood mononuclear cells (PBMCs) induced by mitogens. This effect was linked to a reduction in tumor necrosis factor-alpha (TNF-α) production, which plays a crucial role in inflammatory responses .

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Study on Vibrio vulnificus | Cyclo(Phe-Hpro) inhibited bacterial growth, suggesting its potential as an antimicrobial agent. |

| Anti-cancer study on HT-29 cells | Induced apoptosis and inhibited cell proliferation, indicating anti-cancer properties. |

| Immunomodulation study | Reduced PBMC proliferation and TNF-α production, highlighting its immunosuppressive effects. |

- Inhibition of Cell Proliferation : Cyclo(Phe-Hpro) affects signaling pathways that regulate cell division.

- Apoptosis Induction : The compound triggers apoptotic pathways leading to cancer cell death.

- Cytokine Modulation : It alters cytokine production, particularly TNF-α, which is crucial for immune responses.

Eigenschaften

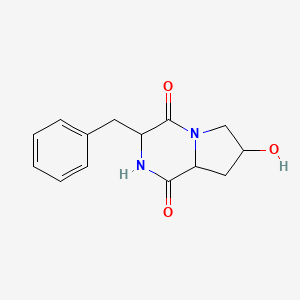

IUPAC Name |

3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQJYHACQOBZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.